3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro group at the third position, a methyl group at the first position, and a carboxamide group at the fourth position of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group at the third position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include nitrone derivatives, amine derivatives, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar ring structure but lacking the chloro and carboxamide groups.
3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: A closely related compound with a nitrile group instead of a carboxamide group.
Uniqueness
3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is unique due to the presence of both the chloro and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-6-7-4-2-3-5-8(7)9(11(13)15)10(12)14-6/h2-5H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVYGYXHAWYMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=C(C(=N1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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